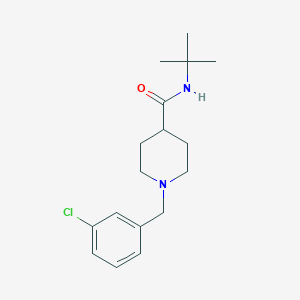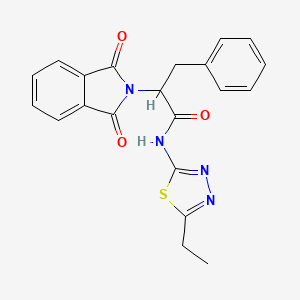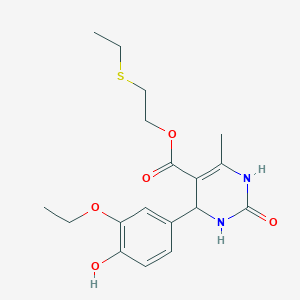![molecular formula C20H21ClN2O2 B5070379 2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. This unique property makes PAC-1 a promising candidate for cancer therapy.
作用機序
PAC-1 has been shown to selectively target cancer cells by binding to a protein called procaspase-3. This binding activates procaspase-3, leading to the activation of downstream apoptotic pathways and ultimately inducing programmed cell death in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, PAC-1 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of PAC-1 is its selectivity for cancer cells, which minimizes toxicity to normal cells. PAC-1 also has the potential to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its effectiveness in vivo.
将来の方向性
Future research on PAC-1 could focus on improving its bioavailability and stability, as well as investigating its potential for combination therapy with other cancer treatments. In addition, further studies on the mechanism of action of PAC-1 could provide insights into the apoptotic pathways involved in cancer cell death. Finally, clinical trials could be conducted to evaluate the safety and efficacy of PAC-1 in human cancer patients.
合成法
PAC-1 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with piperidine and subsequent reactions with various reagents. The final product is obtained through a coupling reaction between the intermediate and N-(3-bromo-4-hydroxyphenyl)acetamide.
科学的研究の応用
PAC-1 has been extensively studied in various cancer cell lines and animal models. In vitro studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. In vivo studies have demonstrated that PAC-1 can inhibit tumor growth and improve survival rates in animal models of cancer.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-9-7-15(8-10-17)13-19(24)22-18-6-4-5-16(14-18)20(25)23-11-2-1-3-12-23/h4-10,14H,1-3,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHCDIAKHMLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)

![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)

![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5070327.png)
![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5070349.png)
![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)
![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)

![1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5070389.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)